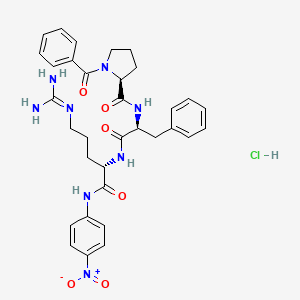![molecular formula C14H17BrN2O B1375696 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide CAS No. 1052148-20-5](/img/structure/B1375696.png)
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Overview
Description
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide is an organic compound with the molecular formula C14H17BrN2O It is characterized by the presence of a bromine atom, a cyanophenyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide typically involves the following steps:
Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the cyanophenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexanamide: Lacks the cyanophenyl group, making it less complex and potentially less versatile in certain applications.
N-[(4-Cyanophenyl)methyl]hexanamide:
6-Bromo-N-[(4-methylphenyl)methyl]hexanamide: Contains a methyl group instead of a cyano group, which can influence its chemical properties and interactions.
Uniqueness
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide is unique due to the presence of both the bromine atom and the cyanophenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Properties
IUPAC Name |
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-9-3-1-2-4-14(18)17-11-13-7-5-12(10-16)6-8-13/h5-8H,1-4,9,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYIDGUCQZAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


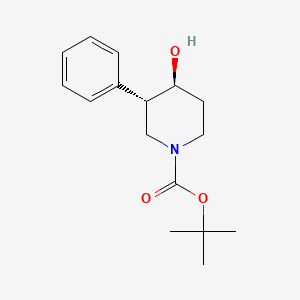
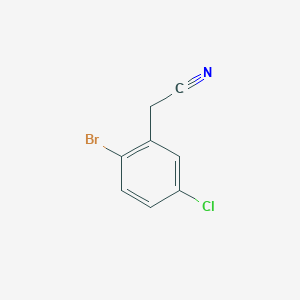
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
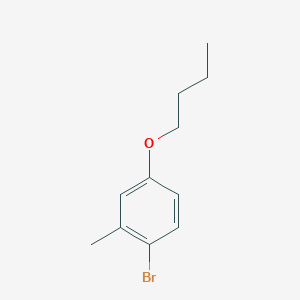
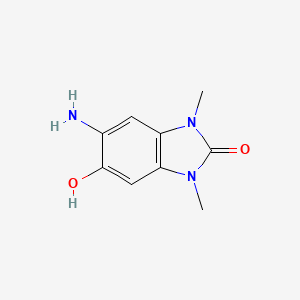
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
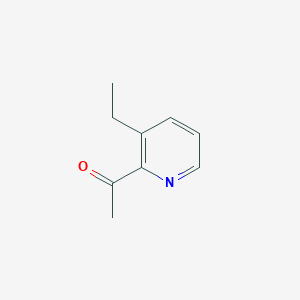
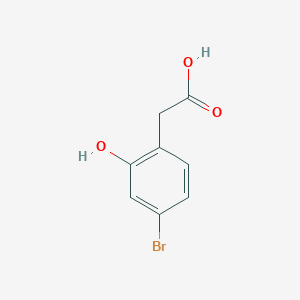
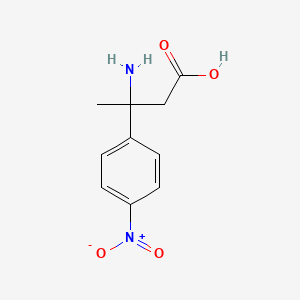

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
![Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
